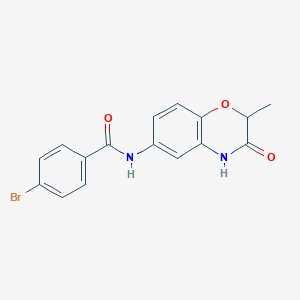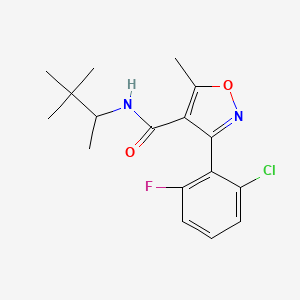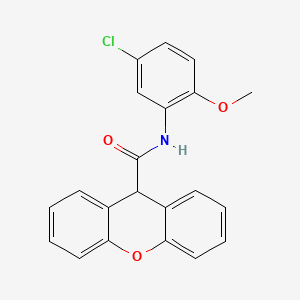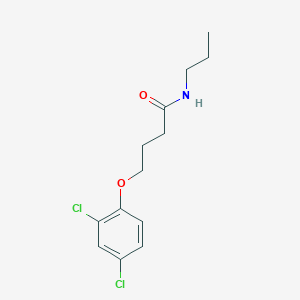
4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Vue d'ensemble
Description
4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a benzoxazine moiety
Orientations Futures
Research into benzoxazinones and their derivatives is ongoing, with many potential applications in medicinal chemistry due to their wide range of biological activities . Future research may focus on optimizing the synthesis process, exploring new reactions, and investigating the mechanisms of action of these compounds.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors . These interactions can lead to a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have shown to bind with high affinity to multiple receptors , which can lead to various biological activities. The exact interaction of 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide with its targets and the resulting changes would require further experimental studies.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a wide range of biological activities . The exact pathways affected by this compound and their downstream effects would require further experimental studies.
Result of Action
Similar compounds have shown a variety of biological activities . The exact effects of this compound would require further experimental studies.
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds . Further experimental studies would be required to understand how environmental factors influence this compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure high yields.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different halogen or an alkyl group.
Applications De Recherche Scientifique
4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: Similar in structure but with different substituents.
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: Lacks the bromine atom.
4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: Lacks the methyl group.
Uniqueness
The presence of both the bromine atom and the benzoxazine moiety makes this compound unique.
Propriétés
IUPAC Name |
4-bromo-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-9-15(20)19-13-8-12(6-7-14(13)22-9)18-16(21)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISDNJHSGOULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(2-pyridinyl)piperazine](/img/structure/B4811618.png)
![1-[3-(2-biphenylyloxy)propyl]-1H-benzimidazole](/img/structure/B4811620.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4811632.png)
![N-benzyl-2-cyano-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B4811656.png)
![7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4811660.png)
![METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4811668.png)

![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4811686.png)
![2-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B4811694.png)

![2-{4-(2-ethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4811705.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4811706.png)
